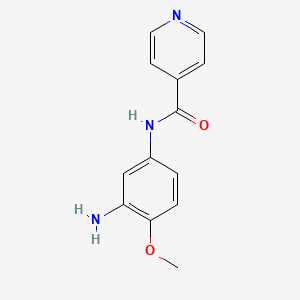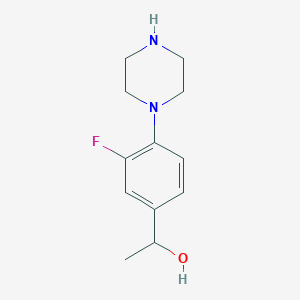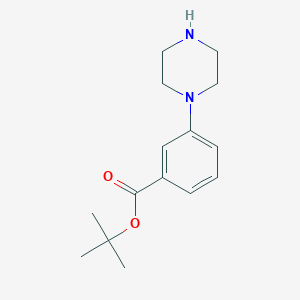
1,3-Dihydroisoindol-2-yl-(5-ethyl-2,4-dihydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroisoindol-2-yl-(5-ethyl-2,4-dihydroxyphenyl)methanone is a complex organic compound with the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol . This compound is characterized by its unique structure, which includes an isoindoline moiety and a dihydroxyphenyl group. It has a density of approximately 1.3 g/cm³ and a boiling point of around 522.5°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroisoindol-2-yl-(5-ethyl-2,4-dihydroxyphenyl)methanone typically involves the following steps:
Formation of Isoindoline Derivative: The synthesis begins with the preparation of an isoindoline derivative. This can be achieved through the reaction of phthalic anhydride with an amine, followed by reduction.
Coupling with Dihydroxyphenyl Group: The isoindoline derivative is then coupled with a dihydroxyphenyl group. This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydroisoindol-2-yl-(5-ethyl-2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1,3-Dihydroisoindol-2-yl-(5-ethyl-2,4-dihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydroisoindol-2-yl-(5-ethyl-2,4-dihydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroisoindol-2-yl-(5-isopropyl-2,4-dihydroxyphenyl)methanone: Similar structure but with an isopropyl group instead of an ethyl group.
1,3-Dihydroisoindol-2-yl-(5-methyl-2,4-dihydroxyphenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1,3-Dihydroisoindol-2-yl-(5-ethyl-2,4-dihydroxyphenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
1,3-dihydroisoindol-2-yl-(5-ethyl-2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C17H17NO3/c1-2-11-7-14(16(20)8-15(11)19)17(21)18-9-12-5-3-4-6-13(12)10-18/h3-8,19-20H,2,9-10H2,1H3 |
Clave InChI |
LWKQBIRSZKDRSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1O)O)C(=O)N2CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
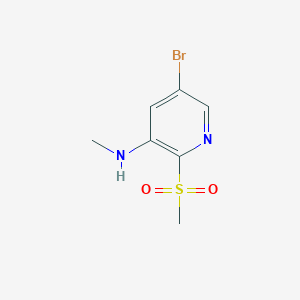
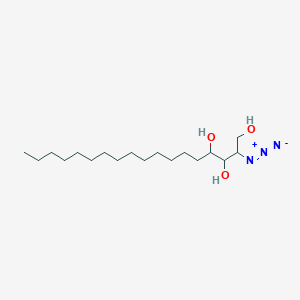
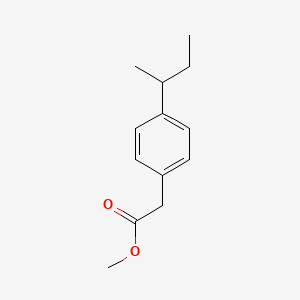
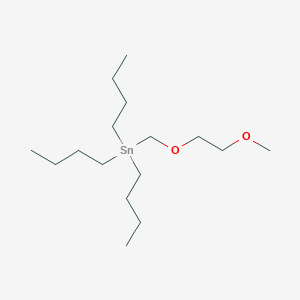
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
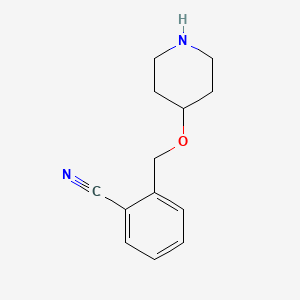
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)

